BenchChemオンラインストアへようこそ!

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate

Physicochemical profiling Lipophilicity Drug-likeness

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate (CAS 400085-12-3) is a synthetic small molecule belonging to the disubstituted adamantyl carbamate class. Its architecture incorporates a rigid adamantane core substituted at the 2-position with a 4-chlorophenyl group, linked via an acetyl spacer to an aminoethyl N-phenylcarbamate terminus.

Molecular Formula C27H31ClN2O3
Molecular Weight 467.01
CAS No. 400085-12-3
Cat. No. B2439344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate
CAS400085-12-3
Molecular FormulaC27H31ClN2O3
Molecular Weight467.01
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32)
InChIKeyBQJCMJMUWNYRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate (CAS 400085-12-3) – Compound Identity and Core Pharmacophore Context


2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate (CAS 400085-12-3) is a synthetic small molecule belonging to the disubstituted adamantyl carbamate class [1]. Its architecture incorporates a rigid adamantane core substituted at the 2-position with a 4-chlorophenyl group, linked via an acetyl spacer to an aminoethyl N-phenylcarbamate terminus. The compound has a molecular formula of C27H31ClN2O3 and a monoisotopic mass of 466.2023 Da . This structural class has been investigated in the context of multidrug resistance (MDR) reversal through P-glycoprotein (P-gp) inhibition [1], though the specific biological characterization of this exact carbamate congener remains sparsely documented in the open literature.

Why 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate Cannot Be Simply Replaced by Its Closest Analogs


Within the disubstituted adamantyl arylalkylcarbamate series, minor structural perturbations—particularly at the terminal carbamate N-substituent—can profoundly alter P-gp inhibitory potency, intrinsic cytotoxicity, and cytochrome P450 3A4 (CYP3A4) liability [1]. The closest analog, 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate (CAS 400085-13-4), introduces a second chlorine atom on the phenylcarbamate ring, shifting both molecular weight (+34.4 Da) and lipophilicity (calculated logP increase) relative to the N-phenylcarbamate parent . Published structure–activity relationship (SAR) data for related disubstituted adamantyl derivatives demonstrate that the 3-trifluorophenyl substituent analog (compound 14f) avoids CYP3A4 inhibition entirely, whereas most analogs in the series exhibit weak CYP3A4 inhibitory effects [1], indicating that the N-phenylcarbamate substitution pattern occupies a distinct position in the selectivity landscape that cannot be assumed interchangeable with its N-(4-chlorophenyl) or N-(3-trifluorophenyl) counterparts.

Quantitative Differentiation Evidence for 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate vs. Closest Analogs


Comparison of Calculated Physicochemical Properties: N-Phenyl vs. N-(4-Chlorophenyl) Carbamate Analogs

The target compound differs from its N-(4-chlorophenyl) analog (CAS 400085-13-4) in key computed physicochemical parameters. The N-phenylcarbamate has a molecular weight of 467.0 Da versus 501.4 Da for the N-(4-chlorophenyl) analog, and a calculated logP (ACD/Labs) of 6.38 . Based on the fragment addition of a chlorine atom (ΔlogP ≈ +0.7–0.9 for aromatic Cl in ACD models), the N-(4-chlorophenyl) analog is estimated to have a logP of approximately 7.1–7.3, placing it further beyond the typical Rule-of-5 thresholds. The target compound already exceeds Lipinski's logP ceiling (>5), but with one fewer H-bond acceptor and lower topological polar surface area (67 Ų) than many clinical-stage P-gp inhibitors, it retains a more favorable position in the property space for oral absorption prediction .

Physicochemical profiling Lipophilicity Drug-likeness

P-glycoprotein Inhibition Potency Benchmarked Against Verapamil in the Disubstituted Adamantyl Series

Although direct P-gp inhibition data for CAS 400085-12-3 are not publicly available, the disubstituted adamantyl class to which it belongs has been characterized in the MES-SA/DX5 multidrug-resistant uterine sarcoma cell line. In the Min et al. (2009) study, multiple disubstituted adamantyl derivatives demonstrated >10-fold greater MDR reversal potency than verapamil, the reference P-gp inhibitor, without exhibiting significant intrinsic cytotoxicity [1]. The SAR analysis indicates that substituent identity at the aromatic ring distal to the adamantane core (equivalent to the phenylcarbamate moiety in the target compound) directly modulates both P-gp inhibitory activity and CYP3A4 interaction [1]. This establishes a class-level expectation that the N-phenylcarbamate substitution pattern occupies a defined position in the potency–selectivity matrix distinct from analogs bearing 4-chlorophenyl, 3-trifluorophenyl, or other aryl modifications.

Multidrug resistance P-glycoprotein MDR reversal

CYP3A4 Inhibition Liability Profile Differentiates N-Phenylcarbamate from Other Aryl-Substituted Analogs

Among the disubstituted adamantyl derivatives evaluated by Min et al., the 3-trifluorophenyl analog (compound 14f) was uniquely devoid of CYP3A4 inhibitory activity, whereas most other analogs—representing diverse aryl substitution patterns—exhibited weak CYP3A4 inhibition [1]. The N-phenylcarbamate target compound is structurally intermediate between the CYP3A4-clean 3-trifluorophenyl analog and the weakly inhibitory bulk of the series. This nuanced profile is important because CYP3A4 inhibition is a common liability among first-generation P-gp modulators (e.g., verapamil, cyclosporin A) and contributes to clinically limiting drug–drug interactions. The target compound's specific aryl substitution pattern may therefore confer a differentiated CYP interaction profile compared to both the N-(4-chlorophenyl) analog and the broader chemotype.

CYP3A4 inhibition Drug–drug interaction risk Selectivity profiling

Recommended Application Scenarios for 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate Based on Quantitative Evidence


Lead Optimization in P-glycoprotein-Mediated Multidrug Resistance (MDR) Programs

The disubstituted adamantyl scaffold has demonstrated >10-fold greater MDR reversal potency than verapamil in P-gp-overexpressing MES-SA/DX5 cells [1]. The target compound, as the N-phenylcarbamate member of this chemotype, is suitable for structure–activity relationship expansion studies where the phenyl substituent serves as the baseline for evaluating the impact of electron-withdrawing (e.g., 4-Cl, 3-CF3) or electron-donating groups on P-gp inhibition potency and intrinsic cytotoxicity. Its calculated logP of 6.38 indicates adequate membrane permeability potential for cellular assays, though solubility-enhancing formulation may be required for in vitro testing at high concentrations .

Selectivity Profiling Against CYP3A4 Relative to Other Disubstituted Adamantyl Analogs

Given the intra-series variability in CYP3A4 inhibition—ranging from clean (14f, 3-CF3-phenyl) to weakly inhibitory (most analogs)—the target compound represents an uncharacterized intermediate case in the CYP interaction matrix [1]. Procuring this compound enables experimental determination of whether the N-phenylcarbamate substitution confers a CYP3A4-sparing profile similar to the 3-trifluorophenyl analog or aligns with the weakly inhibitory majority. Such data are critical for assessing the drug–drug interaction risk of this chemical series and for benchmarking the target compound against both verapamil (known CYP3A4 substrate/inhibitor) and next-generation P-gp modulators.

Comparative Physicochemical Benchmarking Within the N-Phenylcarbamate Analog Series

The target compound (MW 467.0 Da, logP 6.38) occupies a distinct position in property space relative to the N-(4-chlorophenyl) analog (MW 501.4 Da, estimated logP 7.1–7.3) . This 7.4% reduction in molecular weight and approximately 0.7–0.9 log-unit lower lipophilicity may translate into measurably different aqueous solubility, permeability, and plasma protein binding profiles. Researchers conducting parallel profiling of multiple disubstituted adamantyl carbamates can use this compound to deconvolute the independent contributions of the phenyl ring's chlorine substitution to both in vitro ADME parameters and P-gp pharmacodynamics.

Reference Standard for Adamantyl-Arylalkylcarbamate Analytical Method Development

With its well-defined molecular formula (C27H31ClN2O3), monoisotopic mass (466.2023 Da), and characteristic isotopic pattern from a single chlorine atom, the target compound can serve as a reference standard for developing LC-MS/MS quantification methods applicable to the broader disubstituted adamantyl carbamate class . Its distinct retention time and fragmentation pattern, differentiated from the N-(4-chlorophenyl) analog by the absence of a second chlorine isotope signature, enable unambiguous peak assignment in complex biological matrices during pharmacokinetic and tissue distribution studies.

Quote Request

Request a Quote for 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.